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Get Quote

The table below summarizes the key potency and efficacy data for BPR1J-097 from the identified study [1].

Experimental

Assay Type Result / Value Context / Significance

y P Model g
Biochemical FLT3 Kinase 1-10nM Direct measure of potency
Kinase Assay against the FLT3 enzyme [1].
(ICs0)
Cellular Growth MOLM-13 cells 21 +7 nM Potency in a human AML cell
Inhibition (GCso) (FLT3-ITD+) line dependent on mutant

FLT3 [1].

Cellular Growth MV4-11 cells 46 * 14 nM Potency in another human
Inhibition (GCso) (FLT3-ITD+) AML cell line with mutant

Target
Engagement in
Cells

MOLM-13 & MV4-
11 cells

Inhibition of FLT3
phosphorylation

FLT3 [1].

Confirms on-target
mechanism in living cells [1].
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Experimental

Assay Type Result / Value Context / Significance
Model
In Vivo Efficacy MV4-11 Mouse Dose-dependent tumor Demonstrates potency in a
Xenograft growth inhibition and live animal model [1].
regression

Experimental Protocols for Key Assays

To help you validate or benchmark your own experiments, here are the methodologies used to generate the

data above [1].

e FLT3 Kinase Activity Inhibition (ICso0): A biochemical kinase assay was performed to determine the
concentration of BPR1J-097 required to inhibit 50% of FLT3 kinase activity. The reported ICso value
of 1-10 nM classifies BPR1J-097 as a highly potent FLT3 inhibitor [1].

e Cellular Proliferation (GCso): The growth inhibitory effects were measured using FLT3-driven human
AML cell lines (MOLM-13 and MV4-11). Cells were treated with BPR1J-097, and the GCso (50%
growth inhibition concentration) was determined, showing low nanomolar potency [1].

¢ Mechanistic Western Blot Analysis: To confirm on-target engagement, FLT3-driven AML cells were
treated with BPR1J-097. Cell lysates were then analyzed by Western blotting to detect inhibition of
phosphorylation of FLT3 itself and its key downstream effector, STAT5 [1].

¢ In Vivo Efficacy Study: The anti-tumor activity of BPR1J-097 was evaluated in a murine xenograft
model. MV4-11 cells were implanted into mice, followed by oral administration of BPR1J-097. The
study reported significant, dose-dependent inhibition of tumor growth and even tumor regression,
indicating potent in vivo efficacy [1].

Strategies for Specificity Assessment

Since a broad kinome-wide specificity profile for BPR1J-097 was not located, here are established

experimental approaches you can use to fill this critical data gap.

¢ Profiling against a Kinase Panel: The most direct method is to test BPR1J-097 against a broad
panel of purified human kinases (e.g., 100-400 kinases) in competitive binding or functional assays.
This quantitatively identifies off-target kinases. Several commercial services offer this screening [2]

[3].
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e Cellular Proteomics for Off-Target Identification: Techniques like chemical proteomics can be
used. This involves immobilizing BPR1J-097 on a solid support to create an affinity matrix, which is
then used to pull down interacting proteins from cell lysates. Mass spectrometry analysis of these
proteins reveals direct cellular binding partners beyond just kinases.

¢ Analysis of Related Inhibitors for Clues: Examining the specificity profiles of structurally similar
FLT3 inhibitors can provide valuable, though indirect, insights. For instance, sunitinib (listed among
FLT3 inhibitors) is a well-known multi-kinase inhibitor [3]. If BPR1J-097 shares key structural features
with such compounds, it might suggest a potential for a broader kinase inhibition profile.

Experimental Workflow for Specificity Profiling

This diagram outlines the core process for experimentally determining kinase inhibitor specificity:
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Frequently Asked Questions

Q: What is the binding mode (DFG-in/out) of BPR1J-097? A: The search results do not specify the
binding conformation of BPR1J-097. This is a critical piece of information for structure-based design. You
would need to determine this through molecular docking studies or, ideally, X-ray crystallography of

BPR1J-097 bound to FLT3.

Q: How does BPR1J-097's potency compare to other clinical FLT3 inhibitors? A: While a direct head-
to-head comparison is not provided, the table below contextualizes its biochemical ICso against other known

inhibitors. BPR1J-097's potency is comparable to several second-generation inhibitors.

Inhibitor Reported ICso0 (FLT3) Notes

BPR1J-097 1-10nM [1] Data from primary literature.

Quizartinib  High affinity (exact value NA) Often used as a top-scoring candidate in docking
[3] studies.

Sunitinib Listed as an FLT3 inhibitor [3] Known multi-kinase inhibitor.

Gilteritinib  Listed as an FLT3 inhibitor [3] Approved FLT3 inhibitor.

Q: Has resistance to BPR1J-097 been studied? A: No. The identified studies do not investigate the
emergence of resistance mutations against BPR1J-097. This is a key area for future research, as resistance

via point mutations (e.g., in the FLT3 kinase domain) is a common challenge with targeted therapies [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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